Home > Products > Bioactive Reagents P272 > Dexloxiglumide
Dexloxiglumide - 119817-90-2

Dexloxiglumide

Catalog Number: EVT-267368
CAS Number: 119817-90-2
Molecular Formula: C21H30Cl2N2O5
Molecular Weight: 461.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dexloxiglumide, the (R)-enantiomer of loxiglumide, is a potent and selective antagonist of the CCK1 receptor subtype. [ [] ] It is twice as potent as the racemic compound because the anti-CCK activity is specific to the (R)-form. [ [] ] Dexloxiglumide is a synthetic compound developed for research purposes to investigate the role of CCK1 receptors in various physiological processes. [ [] ] This research primarily focuses on its potential applications within the gastrointestinal system. [ [] ]

Loxiglumide

  • Relevance: Loxiglumide is the racemic mixture from which Dexloxiglumide is derived. Dexloxiglumide, the (R)-enantiomer, exhibits significantly greater potency as a CCK1 receptor antagonist compared to the racemic Loxiglumide or the (S)-enantiomer [].

Spiroglumide

  • Compound Description: Spiroglumide is a selective antagonist of the CCK-B/gastrin receptor subtype []. In vivo studies demonstrate its ability to inhibit pentagastrin-induced acid hypersecretion in rats, indicating its selectivity for the CCK-B receptor subtype over the CCK-A receptor [].
  • Relevance: Spiroglumide serves as a pharmacological tool to differentiate between CCK-A and CCK-B receptor subtypes in vivo, highlighting the selectivity of Dexloxiglumide for the CCK-A receptor [].

Devazepide

  • Compound Description: Devazepide is a potent and selective CCK-A receptor antagonist. Unlike Dexloxiglumide, Devazepide demonstrates irreversible binding to the CCK-A receptor [].
  • Relevance: Devazepide, despite being a potent CCK-A receptor antagonist like Dexloxiglumide, exhibits differences in its pharmacodynamic effects on bile formation. In contrast to Dexloxiglumide, which increases bile flow, Devazepide has been shown to decrease bile flow, potentially increasing the risk of gallstone formation [].

O-demethyl Dexloxiglumide (ODM)

  • Compound Description: O-demethyl Dexloxiglumide (ODM) is a primary metabolite of Dexloxiglumide formed via O-demethylation []. The pharmacokinetics of ODM have been studied in conjunction with Dexloxiglumide, especially in the context of drug-drug interactions with CYP3A4 and CYP2C9 inhibitors [].
  • Relevance: ODM is a direct metabolite of Dexloxiglumide and understanding its formation and pharmacokinetics are crucial for comprehending the overall metabolic profile of Dexloxiglumide [].

Dexloxiglumide Carboxylic Acid (DCA)

  • Compound Description: Dexloxiglumide Carboxylic Acid (DCA) is a primary metabolite of Dexloxiglumide formed by oxidation of the N-(3-methoxypropyl) side chain []. This metabolite has been detected in both plasma and feces [].
  • Relevance: DCA, similar to ODM, provides insight into the metabolic fate of Dexloxiglumide in vivo. The formation of DCA, along with other metabolites, contributes to the understanding of Dexloxiglumide's pharmacokinetic profile [].

JNJ-17156516

  • Compound Description: JNJ-17156516 is a novel, potent, and selective CCK1-receptor antagonist structurally distinct from Dexloxiglumide []. It exhibits high affinity for CCK1 receptors across multiple species and effectively inhibits CCK-8S-induced contractions in guinea pig gallbladder, similar to Dexloxiglumide [].
  • Relevance: JNJ-17156516 serves as a comparative example of a structurally distinct CCK1 receptor antagonist with a similar pharmacological profile to Dexloxiglumide. This comparison highlights the diversity of chemical structures capable of interacting with the CCK1 receptor and potentially exhibiting therapeutic benefits [].
Overview

Dexloxiglumide is a potent cholecystokinin receptor antagonist, specifically targeting the cholecystokinin A receptor. This compound is primarily investigated for its potential therapeutic applications in gastrointestinal disorders, particularly those characterized by excessive gastrointestinal motility and secretion. Dexloxiglumide's ability to modulate gastrointestinal functions positions it as a candidate for treating conditions such as irritable bowel syndrome and other related disorders.

Source and Classification

Dexloxiglumide is a synthetic compound derived from the original structure of glumide, which was modified to enhance its selectivity and efficacy. It falls under the classification of small-molecule drugs, specifically categorized as a cholecystokinin receptor antagonist. The chemical structure of Dexloxiglumide allows it to interact specifically with the cholecystokinin A receptor, inhibiting its action.

Synthesis Analysis

Methods

Dexloxiglumide can be synthesized using various methodologies, including solid-phase synthesis and solution-phase synthesis. The synthesis typically involves the following steps:

  1. Formation of the Core Structure: The initial step involves creating the core structure that mimics the natural ligand of the cholecystokinin receptor.
  2. Protection Strategies: During synthesis, protecting groups are employed to prevent undesired reactions at specific functional groups. Common protecting strategies include the use of t-butyloxycarbonyl (BOC) or fluorenylmethyloxycarbonyl (FMOC) groups.
  3. Coupling Reactions: Peptide coupling reactions are performed to assemble the desired amino acid sequence that characterizes Dexloxiglumide.
  4. Deprotection and Purification: After synthesis, protecting groups are removed, and the compound is purified using techniques such as high-performance liquid chromatography.

Technical Details

The synthesis process requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of Dexloxiglumide. The choice of solvents and reagents also plays a critical role in optimizing the synthesis.

Molecular Structure Analysis

Structure

Dexloxiglumide's molecular formula is C₁₈H₁₉N₃O₃S, and its molecular weight is approximately 353.42 g/mol. The structure features a sulfonamide group that contributes to its biological activity.

Data

The three-dimensional conformation of Dexloxiglumide allows it to fit into the binding pocket of the cholecystokinin A receptor effectively, facilitating its antagonistic action.

Chemical Reactions Analysis

Reactions

Dexloxiglumide participates in various chemical reactions during its synthesis, including:

  • Peptide Bond Formation: This reaction is crucial for building the peptide backbone.
  • Deprotection Reactions: Removal of protecting groups occurs through hydrolysis or other chemical means.
  • Purification Reactions: Techniques like crystallization or chromatography are employed to isolate pure Dexloxiglumide from reaction mixtures.

Technical Details

The efficiency of these reactions can be influenced by factors such as temperature, solvent choice, and reaction time. Optimization of these parameters is essential for maximizing yield and purity.

Mechanism of Action

Dexloxiglumide exerts its pharmacological effects primarily through competitive antagonism at the cholecystokinin A receptor. By binding to this receptor without activating it, Dexloxiglumide inhibits the physiological effects typically mediated by cholecystokinin, such as:

  • Reduction in Gastric Motility: By blocking cholecystokinin's action, Dexloxiglumide decreases gastric contractions.
  • Decreased Secretion: It also reduces pancreatic enzyme secretion and gallbladder contraction.

Process Data

Clinical studies have shown that administration of Dexloxiglumide results in significant changes in gastrointestinal motility patterns, providing relief from symptoms associated with disorders like irritable bowel syndrome.

Physical and Chemical Properties Analysis

Physical Properties

Dexloxiglumide is typically presented as a white to off-white powder. It has moderate solubility in water and is stable under normal laboratory conditions.

Chemical Properties

  • Melting Point: The melting point of Dexloxiglumide is approximately 120-125 °C.
  • pH Stability: It exhibits stability across a range of pH levels but should be stored away from extreme conditions to maintain integrity.

Relevant Data or Analyses

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to characterize Dexloxiglumide's purity and confirm its structure after synthesis.

Applications

Dexloxiglumide has been explored for various scientific uses:

  • Gastrointestinal Disorders: Its primary application lies in treating disorders characterized by excessive gastrointestinal motility or secretion.
  • Research Tool: It serves as a valuable tool in research settings for studying cholecystokinin signaling pathways and their role in gastrointestinal physiology.
  • Potential Therapeutic Agent: Ongoing clinical trials aim to establish its efficacy and safety profile for broader therapeutic applications beyond gastrointestinal disorders.
Introduction to Dexloxiglumide: Historical Development and Rationale

Discovery and Structural Optimization of Cholecystokinin Antagonists

The structural evolution of CCK receptor antagonists progressed through several distinct phases, beginning with naturally occurring templates and culminating in rationally designed small molecules:

  • Natural Product Foundations: The discovery of asperlicin—a benzodiazepine-derived natural product—provided the first non-peptidic CCK antagonist template. Though exhibiting only micromolar affinity (IC₅₀ ≈ 10 μM), it served as a crucial proof-of-concept that enabled medicinal chemists to envision non-peptidic compounds targeting peptide receptors [3]. Subsequent optimization yielded devazepide, which demonstrated nanomolar potency but lacked receptor subtype selectivity and exhibited problematic bioavailability profiles.

  • Peptidomimetic Refinement: The transition to loxiglumide (a glutamic acid derivative) represented a pivotal advancement. Its design incorporated key elements of the conserved C-terminal tetrapeptide motif present in endogenous CCK (Asp-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂) while replacing peptide bonds with hydrolytically stable surrogates. The critical pharmacophore features included:

  • A dichlorobenzoyl moiety mimicking the aromatic properties of tryptophan and phenylalanine side chains
  • A glutaramide scaffold providing conformational flexibility
  • An alkyl ether side chain enhancing membrane permeability [1] [6]

  • Computational Guidance: Modern structural biology insights significantly accelerated optimization. Cryo-EM analyses revealed that the sulfated tyrosine residue of CCK engages distinct residues in CCK₁R (Asn⁹⁸².⁶¹ and Arg¹⁹⁷ᴱᶜᴸ²) versus CCK₂R (hydrophobic pocket formed by Phe¹¹⁰².⁶⁰ and Pro¹¹⁴².⁶⁴). This electrostatic versus hydrophobic dichotomy provided a blueprint for engineering selectivity [8].

Table 1: Key Structural Developments in CCK Receptor Antagonists

Compound GenerationRepresentative AgentsAffinity (CCK₁R)Selectivity (CCK₁:CCK₂)Key Innovations
First-generationProglumide>10 μM<1-foldInitial proof-of-concept
Second-generationDevazepide0.3 nM100-foldBenzodiazepine scaffold
Racemic third-generationLoxiglumide160 nM30-foldGlutaramide core
Enantiopure optimizedDexloxiglumide26 nM>100-foldR-enantiomer with improved metabolic stability

Rationale for Targeting CCK1 Receptors in Gastrointestinal Pathophysiology

The therapeutic focus on CCK₁ receptors stems from their central role in coordinating postprandial gastrointestinal functions. Activation of peripheral CCK₁ receptors triggers three fundamental physiological responses essential for nutrient processing:

  • Gallbladder Contraction and Sphincter of Oddi Relaxation: CCK induces potent concentration-dependent contraction of human gallbladder smooth muscle in vitro, with an EC₅₀ of approximately 0.3 nM. This effect is fully blocked by dexloxiglumide (IC₅₀ = 120 nM) but unaffected by CCK₂ antagonists, confirming CCK₁ receptor mediation [5] [9].

  • Pancreatic Enzyme Secretion: CCK stimulates acinar cells through CCK₁ receptors to release digestive enzymes including amylase, lipase, and proteases. Hyperstimulation of this pathway contributes to autodigestion and pancreatitis pathogenesis. Dexloxiglumide suppresses CCK₈-induced plasma amylase elevation in rats (ED₅₀ = 8.2 μmol/kg orally) more potently than earlier antagonists [4].

  • Gastric Emptying Modulation: CCK₁ activation inhibits gastric motility through vagal afferent signaling, creating a feedback loop that coordinates nutrient delivery to the small intestine. Dysregulation manifests clinically as delayed emptying and postprandial discomfort.

In pathological states, these regulatory mechanisms become maladaptive:

  • Irritable Bowel Syndrome (Constipation-Predominant): Enhanced CCK signaling slows colonic transit and heightens visceral sensitivity. Dexloxiglumide (200 mg t.i.d.) accelerated colonic transit and improved symptoms in female IBS-C patients by normalizing CCK-mediated inhibition [1] [10].
  • Functional Dyspepsia: Impaired gastric accommodation and hypersensitivity correlate with upregulated CCK activity.
  • Pancreatitis: Biliary obstruction elevates plasma CCK concentrations (≈20 pM), driving CCK₁ receptor-dependent nuclear factor-κB activation and inflammatory cascade initiation [4].

Table 2: Physiological versus Pathological CCK₁ Receptor Activation

Physiological FunctionMechanismPathological ConsequenceDexloxiglumide Intervention
Postprandial gallbladder emptyingSmooth muscle contractionBiliary dyskinesiaRestores normal contraction rhythm
Feedback pancreatic secretionAcinar cell enzyme releasePancreatitis initiationReduces amylase/lipase elevation
Gastric emptying regulationVagal afferent activationDelayed gastric emptyingAccelerates gastric transit
Satiety signalingHypothalamic signalingPostprandial distressModulates central satiety pathways

Evolution from Racemic Loxiglumide to Enantiomeric Dexloxiglumide

The transition from loxiglumide (rac-loxiglumide) to its purified R-enantiomer dexloxiglumide exemplifies the critical importance of stereochemistry in drug efficacy. Early pharmacological characterization revealed that loxiglumide's CCK₁ antagonist activity resided predominantly in the R-enantiomer, which exhibited approximately 50-fold greater potency than the S-counterpart:

  • Receptor Binding Specificity: Dexloxiglumide displays high affinity for human CCK₁ receptors (Kᵢ = 26 nM) with minimal interaction at CCK₂ receptors (Kᵢ >10 μM). This selectivity profile contrasts sharply with racemic loxiglumide, which showed significant CCK₂ receptor occupancy at therapeutic concentrations [2] [9].
  • Metabolic Advantages: Crucially, dexloxiglumide avoids the chiral inversion that plagued earlier racemates. Unlike its distomer, it undergoes stereospecific oxidation primarily via CYP3A4/5 and CYP2C9 to produce pharmacologically inactive metabolites (O-demethyl dexloxiglumide and dexloxiglumide carboxylic acid) [1].
  • Predictable Pharmacokinetics: Dexloxiglumide exhibits dose-linear pharmacokinetics across the therapeutic range (100–400 mg) with 48% absolute bioavailability—attributable to incomplete absorption combined with moderate hepatic first-pass metabolism. Its plasma protein binding (94–98%) and moderate volume of distribution reflect limited tissue penetration outside the gastrointestinal tract [1].

Table 3: Comparative Properties of Loxiglumide Enantiomers

PropertyRacemic LoxiglumideDexloxiglumide (R-enantiomer)Levoxiglumide (S-enantiomer)
CCK₁ receptor affinity160 nM26 nM>10 μM
CCK₂ receptor affinity480 nM>10 μM1.2 μM
Oral bioavailabilityVariable (stereoconversion)48% (consistent)Not applicable
Metabolic pathwayCompeting enantiomeric pathwaysCYP3A4/5, CYP2C9 oxidationChiral inversion to R-form
Primary metabolitesActive/inactive mixtureInactive O-demethyl/carboxylic acid derivativesActive intermediates

The clinical superiority of dexloxiglumide became evident in human pharmacodynamic studies. At the established therapeutic dose (200 mg three times daily), it achieved predictable plasma concentrations with minimal accumulation, satisfying key prerequisites for chronic management of functional gastrointestinal disorders [1] [10]. Its development trajectory underscores a fundamental pharmacological principle: enantiomeric purity confers therapeutic advantages beyond mere potency enhancement—encompassing improved safety, predictable metabolism, and reduced off-target interactions.

Structural Comparison of Loxiglumide and Dexloxiglumide

graph LRA[Racemic Loxiglumide] -->|Chiral separation| B[R-enantiomer]A -->|Chiral separation| C[S-enantiomer]B --> D[Dexloxiglumide]C --> E[Levoxiglumide]D -->|Superior| F[Pharmacological Profile]E -->|Inferior| G[Pharmacological Profile]F --> H[High CCK1R affinity]F --> I[Low inversion risk]F --> J[Predictable PK]G --> K[Weak CCK1R affinity]G --> L[Chiral inversion]

Properties

CAS Number

119817-90-2

Product Name

Dexloxiglumide

IUPAC Name

(4R)-4-[(3,4-dichlorobenzoyl)amino]-5-[3-methoxypropyl(pentyl)amino]-5-oxopentanoic acid

Molecular Formula

C21H30Cl2N2O5

Molecular Weight

461.4 g/mol

InChI

InChI=1S/C21H30Cl2N2O5/c1-3-4-5-11-25(12-6-13-30-2)21(29)18(9-10-19(26)27)24-20(28)15-7-8-16(22)17(23)14-15/h7-8,14,18H,3-6,9-13H2,1-2H3,(H,24,28)(H,26,27)/t18-/m1/s1

InChI Key

QNQZBKQEIFTHFZ-GOSISDBHSA-N

SMILES

CCCCCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

Dexloxiglumide; CR-2017; CR2017; CR 2017.

Canonical SMILES

CCCCCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl

Isomeric SMILES

CCCCCN(CCCOC)C(=O)[C@@H](CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.